Amylin (rat)

Vue d'ensemble

Description

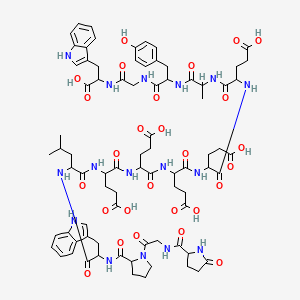

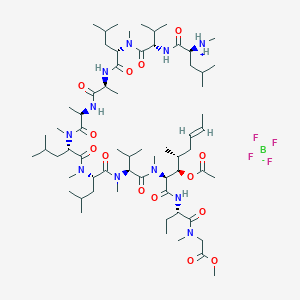

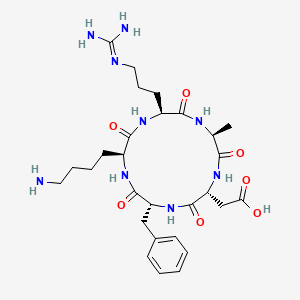

Amylin, or islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone . It is co-secreted with insulin from the pancreatic β-cells in the ratio of approximately 100:1 (insulin:amylin) . Amylin plays a role in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels .

Synthesis Analysis

Proislet amyloid polypeptide (proIAPP, proamylin, proislet protein) is produced in the pancreatic beta cells (β-cells) as a 67 amino acid, 7404 Dalton pro-peptide and undergoes post-translational modifications including protease cleavage to produce amylin . The signal peptide is removed during translation of the protein and transport into the endoplasmic reticulum. Once inside the endoplasmic reticulum, a disulfide bond is formed between cysteine residues numbers 2 and 7 .

Molecular Structure Analysis

Amylin is a 37-amino-acid peptide that activates its specific receptors, which are multisubunit G protein–coupled receptors resulting from the coexpression of a core receptor protein with receptor activity–modifying proteins, resulting in multiple receptor subtypes . Amylin is a naturally occurring 4 kDa peptide hormone composed of 37 amino acids with an intramolecular disulfide bridge between cysteine residues at positions 2 and 7 and an amidated C-terminus .

Chemical Reactions Analysis

Amylin is a glucoregulatory hormone that has activity in a number of gastrointestinal and glucodynamic systems . By mimicking its activity, pramlintide, a synthetic analog of amylin, acts to improve glycemic control through modulation of the rate of gastric emptying, prevention of post-prandial rise in glucagon levels, and by increasing sensations of satiety, thereby reducing caloric intake and potentiating weight loss .

Physical And Chemical Properties Analysis

Amylin is a peptide hormone that is co-secreted with insulin from pancreatic β-cells . It is a member of the calcitonin family and activates amylin receptors (AMYRs) in the calcitonin receptor (CTR) family .

Applications De Recherche Scientifique

Treatment of Diabesity

Amylin is a neuroendocrine anorexigenic polypeptide hormone, which is co-secreted with insulin from β-cells of the pancreas in response to food consumption . It plays a critical role in maintaining glucose and energy homeostasis . Amylin inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight . Therefore, it has significant potential in the treatment of diabesity, a term that has emerged to describe the majority of type 2 diabetes mellitus patients who are overweight or obese .

Amylin and its Analogs in Endocrinology

Amylin and its analogs, pramlintide and cagrilintide, have applications in the field of endocrinology . They are used in the treatment of metabolic disorders such as obesity .

Amylin in Neurology

Amylin protein is expressed in various regions of the rat brain, including the olfactory bulb, cerebral cortex, dentate gyrus, thalamus, hypothalamus, ventral tegmental area (VTA), cerebellum, and brain stem . This suggests that amylin may have a role in neurological functions and could be a target for neurological research.

Amylin and Steroid Hormones

Research has shown that steroid hormones can influence the expression of amylin protein in the rat brain and Neuro-2a cells . For instance, progesterone (P4) and dexamethasone (Dex) significantly decreased the amylin protein level in the cerebral cortex, while 17β-estradiol (E2) increased it . This indicates that amylin could be involved in the actions of steroid hormones, providing another avenue for scientific research.

Amylin and Dopaminergic Neurons

Amylin protein is localized with the mature neurons of the cerebral cortex and dopaminergic neurons of the VTA . This suggests a potential role of amylin in dopamine-related functions and disorders.

Amylin Receptor Phenotype

Amylin has been found to bind to and selectively activate certain receptor phenotypes . Understanding the structural basis for this selectivity could provide insights into the development of new drugs and therapies .

Mécanisme D'action

Target of Action

Amylin, also known as islet amyloid polypeptide (IAPP), is a pancreatic beta-cell hormone that is co-secreted with insulin . The primary targets of Amylin are the amylin receptors (AM-R) and the calcitonin receptors . These receptors are found in various parts of the body, including the brain, where they play a significant role in regulating metabolic processes .

Mode of Action

Amylin interacts with its targets through both endocytotic and non-endocytotic (translocation) mechanisms . At low concentrations, the internalization of amylin monomers in pancreatic cells is completely blocked by the selective AM-R antagonist, indicating an AM-R dependent mechanism . At higher concentrations, amylin enters cells through translocation and macropinocytosis . Amylin primarily acts by inhibiting glucagon secretion, delaying gastric emptying, and acting as a satiety agent .

Biochemical Pathways

Amylin affects glucose control through several mechanisms, including slowed gastric emptying, regulation of postprandial glucagon, and reduction of food intake . It also plays a role in the synthesis, trafficking, and degradation of islet amyloid polypeptide (IAPP) in the pancreas . Furthermore, amylin has been shown to interact with other metabolically active hormones such as cholecystokinin, leptin, and estradiol .

Pharmacokinetics

Amylin exhibits physicochemical properties that predispose the peptide hormone to aggregate and form amyloid fibers, which may play a part in β-cell destruction in type 2 diabetes . This makes it unsuitable for pharmacological use. A stable analog, pramlintide, which has actions and pharmacokinetic and pharmacodynamic properties similar to the native peptide, has been developed .

Result of Action

The physiological effects of amylin and its analogs are mediated by direct brain activation, with the caudal hindbrain playing the most prominent role . Studies with dual amylin and calcitonin receptor agonists have demonstrated robust body weight loss, improved glucose tolerance, and a decreased deposition of fat in liver tissue beyond what is observed after a body weight loss .

Action Environment

The action of Amylin can be influenced by various environmental factors. For instance, the rate of gastric emptying and the secretion of pancreatic glucagon, particularly in postprandial states, can be affected by the nutrient stimuli . Moreover, the efficacy of amylin can be influenced by the presence of other hormones in the body, such as insulin, with which it is co-secreted .

Orientations Futures

Amylin and its analogs have shown potential in the treatment of obesity and non-alcoholic fatty liver disease . Further studies are needed on these alternative therapies in non-responders of CGRP (-receptor) targeted therapies with the ultimate aim to pave the way towards a headache-free future for all migraine patients .

Propriétés

IUPAC Name |

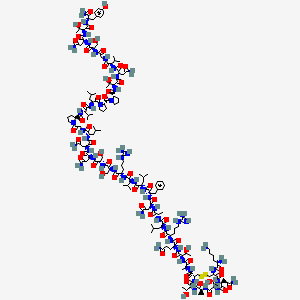

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C167H272N52O53S2/c1-72(2)53-95(136(243)185-66-122(237)217-50-30-38-111(217)154(261)211-125(78(13)14)158(265)204-105(56-75(7)8)164(271)219-52-32-40-113(219)165(272)218-51-31-39-112(218)155(262)216-130(86(22)227)162(269)203-104(64-120(176)235)146(253)209-123(76(9)10)156(263)184-65-121(236)189-106(67-220)149(256)201-102(62-118(174)233)147(254)215-129(85(21)226)161(268)193-94(131(177)238)57-88-41-43-89(228)44-42-88)195-143(250)100(60-116(172)231)199-144(251)101(61-117(173)232)200-150(257)107(68-221)206-151(258)108(69-222)205-138(245)92(37-29-49-183-167(180)181)191-157(264)124(77(11)12)210-145(252)97(55-74(5)6)197-141(248)98(58-87-33-24-23-25-34-87)198-142(249)99(59-115(171)230)194-132(239)79(15)186-140(247)96(54-73(3)4)196-137(244)91(36-28-48-182-166(178)179)190-139(246)93(45-46-114(170)229)192-160(267)127(83(19)224)212-133(240)80(16)187-152(259)109-70-273-274-71-110(207-135(242)90(169)35-26-27-47-168)153(260)202-103(63-119(175)234)148(255)214-126(82(18)223)159(266)188-81(17)134(241)213-128(84(20)225)163(270)208-109/h23-25,33-34,41-44,72-86,90-113,123-130,220-228H,26-32,35-40,45-71,168-169H2,1-22H3,(H2,170,229)(H2,171,230)(H2,172,231)(H2,173,232)(H2,174,233)(H2,175,234)(H2,176,235)(H2,177,238)(H,184,263)(H,185,243)(H,186,247)(H,187,259)(H,188,266)(H,189,236)(H,190,246)(H,191,264)(H,192,267)(H,193,268)(H,194,239)(H,195,250)(H,196,244)(H,197,248)(H,198,249)(H,199,251)(H,200,257)(H,201,256)(H,202,260)(H,203,269)(H,204,265)(H,205,245)(H,206,258)(H,207,242)(H,208,270)(H,209,253)(H,210,252)(H,211,261)(H,212,240)(H,213,241)(H,214,255)(H,215,254)(H,216,262)(H4,178,179,182)(H4,180,181,183)/t79-,80-,81-,82+,83+,84+,85+,86+,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-,125-,126-,127-,128-,129-,130-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQDOUOEJSDDQH-BJQYWQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C167H272N52O53S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3920 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amylin (rat) | |

Q & A

Q1: How does rat amylin differ from human amylin in terms of its effects on amyloid formation?

A: While both rat and human amylin are peptides involved in glucose regulation, they exhibit different behaviors regarding amyloid formation. [] Rat amylin has been shown to have weak amyloid-inhibiting properties against human amylin aggregation. [] This suggests that rat amylin may not be an effective inhibitor of human amylin aggregation and calls into question the use of rat amylin or the similar FDA-approved drug pramlintide as therapeutic agents for targeting human amylin aggregation. []

Q2: What is the potential mechanism behind the toxicity observed with rat amylin?

A: Molecular dynamics studies suggest that rat amylin, particularly in mixed human-rat amylin fibril-like oligomers, might exert toxic effects through membrane leakage due to pore formation. [] This finding highlights a possible mechanism for the cytotoxicity of rat amylin observed in experiments. []

Q3: Where are amylin and vaspin expressed, and how does nutritional status affect their expression?

A: Both amylin and vaspin are expressed in human and rat placenta. [] Interestingly, their expression levels demonstrate an inverse relationship during pregnancy and in response to food restriction. [] Vaspin expression peaks at the end of pregnancy and increases with food restriction, while amylin expression is highest at the beginning of pregnancy and decreases with food restriction. [] This suggests that these peptides may play a role in regulating placental metabolic functions in response to energy status. []

Q4: How does the pharmacological profile of amylin receptors in intact skeletal muscle compare to that in muscle cell lines?

A: Studies using intact rat soleus muscle and rodent skeletal muscle cell lines (L6 and C2C12) revealed differences in the pharmacological characteristics of amylin receptors. [] In intact muscle, amylin exhibited higher potency compared to calcitonin gene-related peptide (CGRP) in stimulating cyclic AMP production and inhibiting insulin-stimulated glycogen formation. [] Conversely, in L6 and C2C12 cells, CGRP was significantly more potent than amylin in eliciting these effects. [] These findings underscore the distinct pharmacological profiles of amylin receptors in different muscle models. []

Q5: What is the role of insulin-degrading enzyme (IDE) in amylin degradation and cytotoxicity?

A: Research using RIN-m5F insulinoma cells demonstrated that IDE plays a crucial role in the degradation of both amylin and insulin. [] Inhibition of IDE by bacitracin resulted in decreased amylin degradation, increased amyloid formation, and enhanced amylin-induced cytotoxicity. [] This suggests that IDE is essential for amylin clearance and the prevention of amyloid aggregation, thereby protecting against amylin's cytotoxic effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.